![molecular formula C23H24O5 B4990706 1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene is a chemical compound with the molecular formula C26H28O5. It is commonly known as "PPT" and is used in scientific research for its unique properties. In
作用機序
PPT acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors in target tissues. It has been shown to have a high affinity for estrogen receptor alpha (ERα) and a low affinity for estrogen receptor beta (ERβ). PPT acts as an antagonist of ERα in breast cancer cells, blocking the effects of estrogen on cell growth and proliferation. In neurodegenerative diseases, PPT has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors and reducing oxidative stress.
Biochemical and Physiological Effects:
PPT has a variety of biochemical and physiological effects depending on the target tissue. In breast cancer cells, PPT acts as an antiestrogen by blocking the effects of estrogen on cell growth and proliferation. In neurodegenerative diseases, PPT has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors and reducing oxidative stress. Additionally, PPT has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
PPT has several advantages for use in lab experiments. It is a potent and selective estrogen receptor modulator (SERM) that has been shown to have antiestrogenic effects in breast cancer cells. It is also a neuroprotective agent that may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, PPT also has limitations for use in lab experiments. It is a complex compound that requires careful attention to detail and a thorough understanding of organic chemistry for synthesis. Additionally, PPT has a short half-life, which may limit its usefulness in some experiments.
将来の方向性
There are several future directions for research on PPT. One area of research is the development of new synthetic methods for PPT that are more efficient and cost-effective. Another area of research is the investigation of the neuroprotective effects of PPT in animal models of neurodegenerative diseases. Additionally, further research is needed to determine the potential use of PPT in the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 1-Methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene, commonly known as PPT, is a chemical compound with unique properties that make it useful in scientific research. It is a potent and selective estrogen receptor modulator (SERM) that has been shown to have antiestrogenic effects in breast cancer cells. It is also a neuroprotective agent that may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential uses of PPT in the treatment of other diseases and to develop more efficient synthetic methods for PPT.
合成法
The synthesis of PPT involves several steps, including the reaction of 3-phenoxyphenol with 2-bromoethyl ether, followed by the reaction of the resulting compound with 2-(2-bromoethoxy)ethanol. The final step involves the reaction of the intermediate product with 1-methoxy-3-bromobenzene. The synthesis of PPT is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学的研究の応用
PPT is widely used in scientific research due to its unique properties. It is a potent and selective estrogen receptor modulator (SERM) that has been shown to have antiestrogenic effects in breast cancer cells. PPT has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PPT has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-methoxy-3-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-24-20-9-5-10-21(17-20)26-15-13-25-14-16-27-22-11-6-12-23(18-22)28-19-7-3-2-4-8-19/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYUCQIIAHOUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

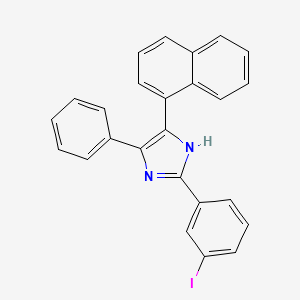
![4-(2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)
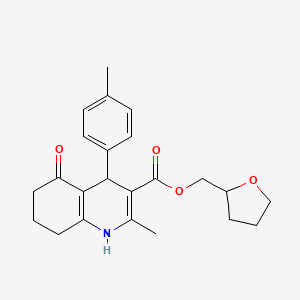
![3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4990647.png)
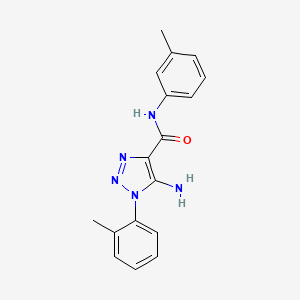
![N-(tert-butyl)-3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B4990670.png)
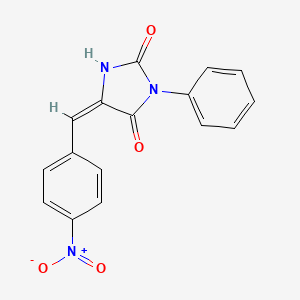
![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4990677.png)
![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4990685.png)
![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)
![2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B4990699.png)
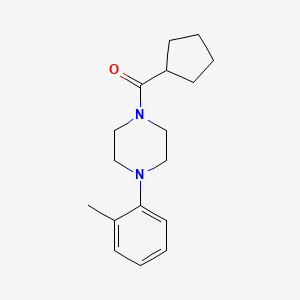
![1,3-dimethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990702.png)